![molecular formula C11H12ClN3S B1597628 4-Amino-2-(clorometil)-5,6,7,8-tetrahidro[1]benzotieno[2,3-d]pirimidina CAS No. 89567-04-4](/img/structure/B1597628.png)
4-Amino-2-(clorometil)-5,6,7,8-tetrahidro[1]benzotieno[2,3-d]pirimidina
Descripción general
Descripción
2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H12ClN3S and its molecular weight is 253.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Antiinflamatorias
Las pirimidinas, incluyendo derivados como el compuesto en cuestión, se ha descubierto que exhiben efectos antiinflamatorios . Estos efectos se atribuyen a su respuesta inhibitoria contra la expresión y las actividades de ciertos mediadores inflamatorios vitales como la prostaglandina E2, la óxido nítrico sintasa inducible, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y algunas interleucinas .
Aplicaciones Antioxidantes
Las pirimidinas también muestran efectos antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.
Aplicaciones Antimicrobianas
La parte pirazolopirimidina, que es estructuralmente similar al compuesto en cuestión, se ha utilizado en el diseño de muchos compuestos farmacéuticos que tienen aplicaciones antimicrobianas .
Aplicaciones Antitumorales
También se ha descubierto que las pirazolopirimidinas tienen aplicaciones antitumorales . Pueden inhibir el crecimiento de tumores, lo que los hace potencialmente útiles en el tratamiento del cáncer.
Aplicaciones Antidiabéticas
La investigación ha demostrado que las pirazolopirimidinas pueden tener aplicaciones antidiabéticas . Potencialmente se pueden utilizar en el tratamiento de la diabetes, una enfermedad que afecta a millones de personas en todo el mundo.
Aplicaciones contra la Enfermedad de Alzheimer
Se ha descubierto que las pirazolopirimidinas tienen aplicaciones en el tratamiento de la enfermedad de Alzheimer . La enfermedad de Alzheimer es un trastorno progresivo que hace que las células cerebrales se desgasten (degeneren) y mueran.
Aplicaciones Antifúngicas
Las 1H-Pirazolo[3,4-d]pirimidinas, que son similares al compuesto en cuestión, han mostrado actividades antifúngicas . Esto los hace potencialmente útiles en el tratamiento de infecciones fúngicas.
Otras Actividades Biológicas
También se ha descubierto que las 1H-Pirazolo[3,4-d]pirimidinas exhiben otras actividades biológicas . Esto sugiere que el compuesto en cuestión podría potencialmente tener una amplia gama de aplicaciones en química medicinal.
Propiedades
IUPAC Name |
2-(chloromethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c12-5-8-14-10(13)9-6-3-1-2-4-7(6)16-11(9)15-8/h1-5H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDMZQUFZFWOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)CCl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366276 | |
| Record name | 2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89567-04-4 | |
| Record name | 2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



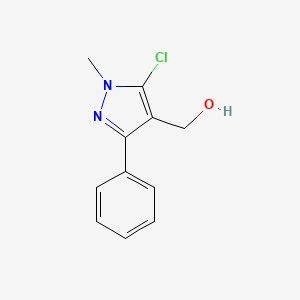

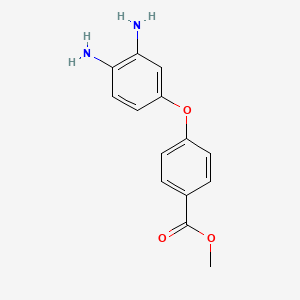
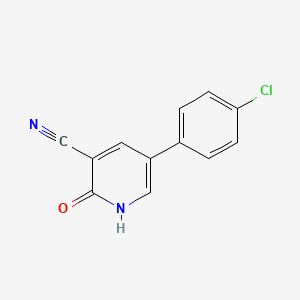

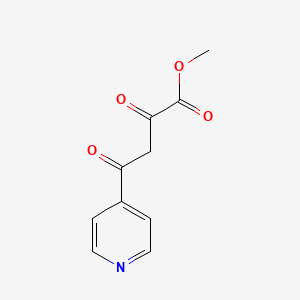
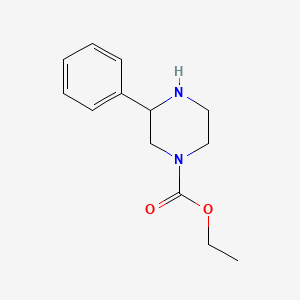


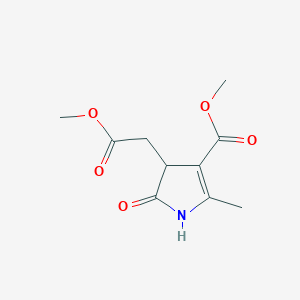

![5-[1-Methyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]thiophene-2-sulfonyl chloride](/img/structure/B1597567.png)
![[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol](/img/structure/B1597568.png)
